Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate
CAS No.: 937599-96-7
Cat. No.: VC13279216
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937599-96-7 |
|---|---|
| Molecular Formula | C12H12N2O3S |
| Molecular Weight | 264.30 g/mol |
| IUPAC Name | ethyl 2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C12H12N2O3S/c1-2-16-11(15)8-18-12-13-6-5-9(14-12)10-4-3-7-17-10/h3-7H,2,8H2,1H3 |
| Standard InChI Key | LXOKGCGFFGYIII-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NC=CC(=N1)C2=CC=CO2 |
| Canonical SMILES | CCOC(=O)CSC1=NC=CC(=N1)C2=CC=CO2 |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate belongs to the class of pyrimidine derivatives, with a molecular formula of C₁₂H₁₂N₂O₃S and a molecular weight of 264.30 g/mol . The compound features a pyrimidine ring substituted at the 4-position with a furan-2-yl group and at the 2-position with a thioacetate ethyl ester (Figure 1). The furan ring contributes aromaticity and electron-rich properties, while the thioacetate moiety enhances reactivity toward nucleophilic substitution.
Table 1: Key Physicochemical Properties
The compound’s canonical SMILES (CCOC(=O)CSC1=NC=CC(=N1)C2=CC=CO2) and InChIKey (LXOKGCGFFGYIII-UHFFFAOYSA-N) confirm its structural uniqueness . Computational models predict moderate hydrophobicity (logP ≈ 2.1), suggesting potential membrane permeability in biological systems .
Synthesis and Preparation
The synthesis of ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate typically involves multi-step reactions, as detailed in patents and academic protocols . A common approach involves:
-
Pyrimidine Core Formation: Condensation of furan-2-carbaldehyde with thiourea or its derivatives under acidic conditions to yield 4-(furan-2-yl)pyrimidin-2-amine intermediates .
-
Thioacetate Introduction: Reaction of the pyrimidine intermediate with ethyl 2-mercaptoacetate in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., FeCl₃) to form the thioether linkage .
-
Purification: Column chromatography or recrystallization from ethanol/DMF mixtures to achieve >95% purity .
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Furan-2-carbaldehyde, thiourea, HCl, reflux | 65% | |
| 2 | Ethyl 2-mercaptoacetate, K₂CO₃, DMF, 80°C | 70% |
Key challenges include regioselectivity during pyrimidine ring formation and minimizing side reactions at the furan oxygen . Recent advances employ microwave-assisted synthesis to reduce reaction times by 40%.
Research Applications in Medicinal Chemistry
The compound’s hybrid structure positions it as a scaffold for drug discovery. Notable applications include:
Antimicrobial Agents
Pyrimidine-furan hybrids exhibit broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli) and fungi (e.g., Candida albicans) . Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate’s thioether group may disrupt microbial cell walls via thiol-mediated redox interactions . In vitro studies on analogs show MIC values of 7.81–31.25 µg/mL against Pseudomonas aeruginosa .
Anticancer Research
Structural analogs demonstrate antiproliferative activity by inhibiting topoisomerase II and DNA gyrase, with IC₅₀ values as low as 3.44 µM . The furan ring’s π-stacking ability and the pyrimidine’s hydrogen-bonding capacity enhance target binding .
Table 3: Biological Activity of Structural Analogs
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyridothienopyrimidines | DNA gyrase | 3.44 | |
| Benzothiazole derivatives | Topoisomerase IV | 14.46 | |
| Quinoline sulfonamides | Dihydrofolate reductase | 0.87 |
Mechanistic Insights and Structure-Activity Relationships (SAR)
-
Furan Substitution: The 2-furyl group enhances lipid solubility, improving cellular uptake. Removal reduces activity by 60% in E. coli assays .
-
Thioacetate Moiety: Critical for covalent binding to cysteine residues in enzyme active sites (e.g., Hsp70) . Oxidation to sulfones diminishes potency .
-
Ethyl Ester: Serves as a prodrug moiety; hydrolysis in vivo releases the active carboxylic acid .
Molecular docking studies reveal strong interactions with E. coli DNA gyrase B (PDB: 6P05), where the pyrimidine nitrogen forms hydrogen bonds with Asp73 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume